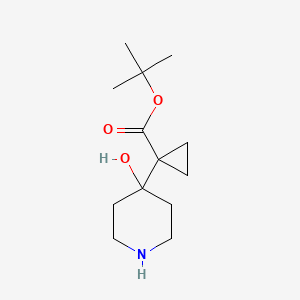

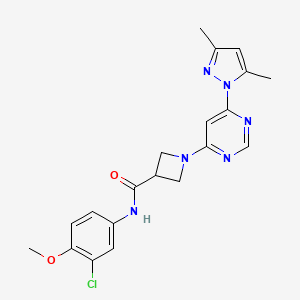

Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate” is a chemical compound with the formula C10H19NO3 . It is also known as 1-Boc-4-hydroxypiperidine . This compound is used for research purposes .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 201.26 . It has a high GI absorption and is BBB permeant . The compound is very soluble, with a solubility of 6.26 mg/ml .Scientific Research Applications

Generation and Synthetic Applications

Synthetic Methodologies : The generation and reactions of lithiated tert-butyl cyclopropanecarboxylates have been described, showcasing their utility in creating α-substituted esters. These esters can be further processed into carboxylic acids or reduced to cyclopropanemethanols, offering a pathway for the synthesis of various functional molecules (Häner, Maetzke, & Seebach, 1986).

Pharmacological Interest : The synthesis of trifluoromethyl-cyclopropanes, known as tert-butyl bioisosteres, from trifluoromethylalkenes demonstrates the compound's relevance in pharmacology. This method provides practical access to cyclopropanes of pharmacological interest, highlighting the compound's role in drug design (Cyr, Flynn-Robitaille, Boissarie, & Marinier, 2019).

Scaffold for Substituted Piperidines : The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate serves as a new scaffold for preparing substituted piperidines, demonstrating the compound's utility in generating diverse molecular architectures (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Advanced Synthetic Techniques

Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes, designed as antidopaminergic agents. This showcases the compound's application in the precise, stereo-controlled synthesis of molecules with potential therapeutic value (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).

Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl imines, derivable from tert-butyl carboxylates, have been highlighted as versatile intermediates for the asymmetric synthesis of amines, illustrating the compound's role in producing enantioenriched amines crucial for pharmaceutical applications (Ellman, Owens, & Tang, 2002).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used in the synthesis of n-heterocyclic alkyl ethers via the mitsunobu reaction , suggesting that it may interact with a variety of biological targets.

Mode of Action

It is known to participate in the mitsunobu reaction, a popular method for inverting the stereochemistry of alcohols and for the synthesis of various types of ethers .

Properties

IUPAC Name |

tert-butyl 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)12(4-5-12)13(16)6-8-14-9-7-13/h14,16H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQZQCBJYFSBJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C2(CCNCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826013.png)

![2-[(Quinoxalin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2826015.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2826016.png)

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide](/img/structure/B2826026.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)